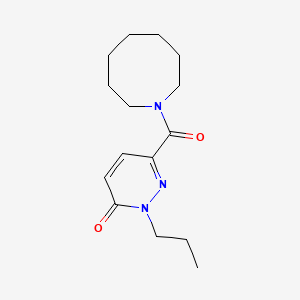
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide, also known as Mps-1-IN-1, is a small molecule inhibitor that targets the mitotic checkpoint kinase Mps-1. Mps-1 is an important regulator of the mitotic checkpoint, which ensures that chromosomes are properly aligned and segregated during cell division. Inhibition of Mps-1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide works by inhibiting the activity of Mps-1, which is a key regulator of the mitotic checkpoint. Mps-1 is responsible for ensuring that chromosomes are properly aligned and segregated during cell division, and inhibition of Mps-1 can lead to mitotic defects and cell death. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to induce mitotic defects, including chromosome misalignment and spindle checkpoint activation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing mitotic defects and cell death, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has also been shown to inhibit the phosphorylation of several downstream targets of Mps-1, including BubR1 and Mad1. This suggests that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide may have additional effects beyond its role in mitotic checkpoint regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to administer and study. Additionally, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, which provides a wealth of data on its potential therapeutic applications. However, one limitation of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Mps-1, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to Mps-1 inhibition. Finally, there is interest in exploring the potential of Mps-1 inhibition in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the cyclopentanecarboxylic acid and the piperidine intermediate, followed by the coupling of the morpholine and sulfonamide groups. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can induce mitotic defects and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can inhibit tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c25-21(17-6-2-3-7-17)22-19-16-18(29(26,27)24-12-14-28-15-13-24)8-9-20(19)23-10-4-1-5-11-23/h8-9,16-17H,1-7,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMRQWXLMWHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)







![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)